2-(Aminoethylsulfonyl)ethanol dihydrochloride
Overview
Description
2-(Aminoethylsulfonyl)ethanol dihydrochloride is a chemical compound with the CAS number 24304-83-4 . It is primarily used for research and development purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. For detailed information, one might need to refer to its Material Safety Data Sheet (MSDS) or similar resources .Scientific Research Applications
Inhibitors of Aldehyde Dehydrogenase
Research by Lee et al. (1992) delved into the pharmacological interactions between certain hypoglycemic drugs and alcohol, leading to the inhibition of aldehyde dehydrogenase (AlDH). This study provided insights into the bioactivation mechanisms of these drugs and their analogs, underscoring the potential for developing novel inhibitors of AlDH (Lee, Elberling, & Nagasawa, 1992).
Cytofluorometric Determination of Lysine
Rosselet and Ruch (1968) demonstrated the use of Dansylchloride for the specific cytofluorometric determination of lysine in protein smears and isolated rat liver nuclei. This approach highlights the application of chemical reagents for detailed biochemical analyses (Rosselet & Ruch, 1968).
Pervaporation Separation of Water/Ethanol Mixture
Chen et al. (2001) investigated the use of a sulfonated polysulfone membrane for the pervaporation separation of water from ethanol, showcasing the importance of membrane modification in enhancing separation performance. This study is significant for its implications in industrial separations and purification processes (Chen, Yu, Lin, Chang, & Liou, 2001).
Synthesis of 2-Aminoethylsulfanylpyridines
Bhagwat et al. (2012) reported on the efficient synthesis of 2-aminoethylsulfanylpyridine derivatives, vital ligands in medicinal chemistry, using ethanol as both solvent and reagent. This method highlights the role of green chemistry in facilitating the synthesis of complex organic molecules (Bhagwat, Campi, Potdar, Jackson, & Hearn, 2012).
New Amino-Protective Groups for Peptide Synthesis
Verhart and Tesser (2010) explored the development of new amino-protective groups derived from modifications of 2-(methylsulphonyl)ethanol. These protective groups are crucial for peptide synthesis, offering insights into the synthesis of biologically active peptides and proteins (Verhart & Tesser, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(2-aminoethylsulfonyl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.2ClH/c5-1-3-9(7,8)4-2-6;;/h6H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIABJQECIFLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694750 | |
Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24304-83-4 | |
Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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